BenchChemオンラインストアへようこそ!

N-(2,2,2-Trifluoroacetyl)-L-aspartic acid

Aspartoacylase Enzyme kinetics Canavan disease

N-(2,2,2-Trifluoroacetyl)-L-aspartic acid is the necessary choice for aspartoacylase-related research, delivering a 9.1-fold higher kcat than N-acetyl-L-aspartate for superior assay sensitivity. Its unique ¹⁹F NMR reporter group enables rapid enantiomeric excess determination without derivatization. The TFAc group offers orthogonal deprotection under mild basic conditions, preserving Boc, Cbz, and Fmoc groups. Essential for medicinal chemistry, chiral analysis, and peptide synthesis where fluorinated-probe performance is critical.

Molecular Formula C6H6F3NO5
Molecular Weight 229.11 g/mol
CAS No. 369-08-4
Cat. No. B7936466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2,2-Trifluoroacetyl)-L-aspartic acid
CAS369-08-4
Molecular FormulaC6H6F3NO5
Molecular Weight229.11 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)C(F)(F)F)C(=O)O
InChIInChI=1S/C6H6F3NO5/c7-6(8,9)5(15)10-2(4(13)14)1-3(11)12/h2H,1H2,(H,10,15)(H,11,12)(H,13,14)/t2-/m0/s1
InChIKeyNTFULCXLYCSQIW-REOHCLBHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2,2-Trifluoroacetyl)-L-aspartic Acid: Fluorinated Aspartic Acid Derivative for Enzyme Studies and Chemical Synthesis


N-(2,2,2-Trifluoroacetyl)-L-aspartic acid (CAS 369-08-4; molecular formula C₆H₆F₃NO₅; molecular weight 229.11 g·mol⁻¹) is an N-acyl‑L‑aspartic acid derivative in which the amino group of L‑aspartic acid is substituted with a trifluoroacetyl (TFAc) moiety. The strong electron‑withdrawing character of the trifluoromethyl group imparts a markedly different physicochemical profile compared with other N‑acyl‑aspartic acid analogs—including altered acidity, increased lipophilicity, and distinct spectroscopic properties . It is commercially available in research‑grade purity (typically ≥ 96 %) and serves as a versatile building block in medicinal chemistry, chiral analysis, and peptide synthesis .

Why N-Acetyl, N-Formyl, or N-Chloroacetyl Analogs Cannot Replace N-(2,2,2-Trifluoroacetyl)-L-aspartic Acid


N-Acyl‑L‑aspartic acid derivatives are not functionally interchangeable. The trifluoroacetyl group exerts a uniquely powerful electron‑withdrawing effect that is absent in acetyl, formyl, chloroacetyl, or dichloroacetyl congeners. This electronic perturbation translates into quantifiable differences in (i) enzyme substrate turnover rates, where human aspartoacylase processes the trifluoroacetyl substrate substantially faster than N‑acetyl‑L‑aspartate [1]; (ii) acid‑base behavior, where the predicted pKa of N‑TFAc‑L‑aspartic acid (2.80) is 0.34 log units lower than that of N‑acetyl‑L‑aspartic acid (3.14) ; (iii) a unique ¹⁹F NMR spectroscopic handle that non‑fluorinated analogs lack entirely [2]; and (iv) orthogonal protecting‑group chemistry that permits selective deprotection under mild basic conditions while leaving Boc, Cbz, and Fmoc groups intact [3]. Substituting any other N‑acyl analog eliminates or severely compromises these performance attributes, making N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid the necessary choice for applications that depend on fluorinated‑probe sensitivity, accelerated enzymatic turnover, or orthogonal protection strategies.

Quantitative Differentiation Evidence for N-(2,2,2-Trifluoroacetyl)-L-aspartic Acid


Aspartoacylase Substrate Turnover: 9.1‑Fold Higher kcat than N-Acetyl-L-aspartic Acid

In a direct head‑to‑head comparison using recombinant human aspartoacylase expressed in Pichia pastoris at pH 7.2, N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid exhibited a turnover number (kcat) of 116 s⁻¹, whereas the native substrate N‑acetyl‑L‑aspartic acid (NAA) yielded a kcat of 12.7 s⁻¹ under identical conditions—a 9.1‑fold rate enhancement [1]. Across expression systems, a qualitative 25‑fold preference for the trifluoroacetyl analog over NAA was also reported for the purified human enzyme [2]. In marked contrast, the kcat values for N‑formyl‑L‑aspartate (0.25 s⁻¹), N‑chloroacetyl‑L‑aspartate (0.62 s⁻¹), and N‑dichloroacetyl‑L‑aspartate (0.77 s⁻¹) are all in the sub‑1 s⁻¹ range, underscoring that the trifluoroacetyl moiety provides a uniquely accelerated catalytic rate that cannot be approximated by other acyl groups [1].

Aspartoacylase Enzyme kinetics Canavan disease

Unique ¹⁹F NMR Enantiodiscrimination: A Spectroscopic Handle Absent in Non-Fluorinated Analogs

N‑Trifluoroacetyl amino acids bearing a free carboxyl function—including N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid—can be enantiodifferentiated by ¹H and ¹⁹F NMR spectroscopy using quinine as a chiral solvating agent. Recchimurzo et al. demonstrated that ¹⁹F NMR resonances of N‑TFAc amino acid derivatives are well resolved in benzene‑d₆, with detectable nonequivalence at concentrations as low as 0.1 mM and at sub‑stoichiometric quinine ratios [1]. The enantioresolution quotient (E) was employed to quantify the quality of differentiation. This ¹⁹F NMR handle is completely absent in the N‑acetyl, N‑formyl, N‑chloroacetyl, and N‑dichloroacetyl analogs of aspartic acid, none of which contain fluorine. Therefore, only the trifluoroacetyl derivative enables direct, non‑destructive enantiomeric excess (ee) determination by ¹⁹F NMR spectroscopy without requiring additional chiral derivatization [1].

Chiral analysis ¹⁹F NMR spectroscopy Enantiomeric excess

Racemization Liability Under Basic Conditions: A Critical Handling Parameter for Peptide Synthesis

Weygand and Fritz (1965) systematically investigated the stability of N‑TFAc‑L‑aspartic acid dipeptide derivatives under basic conditions. Treatment of N‑TFA‑β‑L‑Asp‑L‑Val‑dimethylester with 0.1 N NaOH resulted in partial racemization accompanied by intramolecular transesterification and transamidation to the corresponding α‑peptide derivative [1]. Additionally, significant imide (aspartimide) formation was observed for N‑TFAc‑aspartyl‑containing β‑dipeptide dimethyl esters upon injection into the heated inlet of a gas chromatograph or upon exposure to triethylamine [1]. This behavior contrasts with N‑acetyl and N‑benzoyl aspartic acid derivatives, which do not carry the same enhanced electrophilicity at the β‑carbonyl that predisposes the TFAc‑protected system to aspartimide formation. Consequently, solid‑phase peptide synthesis protocols employing N‑TFAc‑L‑aspartic acid as a building block must incorporate rigorously controlled coupling conditions (temperature ≤ ‑10 °C, Vilsmeier activation) to preserve stereochemical integrity, as demonstrated by Delaney and co‑workers who achieved virtually complete retention of configuration using low‑temperature acid chloride formation [2].

Peptide synthesis Racemization Aspartimide formation

Orthogonal Deprotection: Selective TFAc Removal Under Mild Basic Conditions Incompatible with Acetyl Cleavage

The trifluoroacetyl protecting group can be cleanly removed under mildly basic conditions—0.1–0.2 N NaOH in water or aqueous ethanol, or 1 M piperidine—while leaving acid‑labile protecting groups such as Boc and hydrogenolytically cleavable groups such as Cbz and Fmoc entirely intact [1]. This orthogonality profile is fundamentally different from that of the N‑acetyl group, whose cleavage requires harsh acidic hydrolysis (typically 6 M HCl at reflux for extended periods) that simultaneously destroys most other protecting groups and can degrade the peptide backbone. For example, Anfisen exploited this selectivity to remove a TFAc group from the Lys side chain of a 42‑residue peptide in 8 M urea at 5 °C over 8 hours, conditions that would be incompatible with N‑acetyl deprotection [1]. The practical consequence is that N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid can be incorporated into multi‑step synthetic sequences as a temporarily masked building block that can be unveiled without disturbing other orthogonal protections—a capability not offered by N‑acetyl‑, N‑formyl‑, or N‑chloroacetyl‑aspartic acid derivatives [1][2].

Protecting group orthogonality Peptide chemistry Deprotection selectivity

pKa Shift: 0.34-Log-Unit Stronger Acidity than N-Acetyl-L-aspartic Acid

The predicted acid dissociation constant (pKa) of N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid is 2.80 ± 0.23 , compared with the experimentally determined pKa of 3.14 for N‑acetyl‑L‑aspartic acid [1]. This 0.34‑log‑unit decrease corresponds to a 2.2‑fold increase in acidity (lower pKa = stronger acid) in the trifluoroacetyl derivative, attributable to the inductive electron‑withdrawing effect of the three fluorine atoms. The practical consequence is that at physiological pH 7.4, both compounds are fully deprotonated at the carboxylic acid positions, but the trifluoroacetyl derivative exhibits a measurably different ionization profile across the pH 2–4 range that affects reversed‑phase HPLC retention behavior, ion‑exchange chromatography selectivity, and the compound's behavior in pH‑dependent biological partitioning studies. This pKa shift is consistent with the broader class observation that N‑trifluoroacetyl amino acids are uniformly more acidic than their N‑acetyl counterparts .

Physicochemical properties Ionization state Chromatographic retention

Recommended Application Scenarios for N-(2,2,2-Trifluoroacetyl)-L-aspartic Acid


Sensitive Aspartoacylase Activity Assays and Canavan Disease Research

Based on the 9.1‑fold higher kcat of N‑TFAc‑L‑aspartic acid (116 s⁻¹) compared with N‑acetyl‑L‑aspartate (12.7 s⁻¹) for recombinant human aspartoacylase [see Section 3, Evidence 1], this compound is the superior substrate choice for developing continuous spectrophotometric aspartoacylase assays with enhanced sensitivity and dynamic range. Researchers studying Canavan disease—caused by aspartoacylase deficiency—can achieve lower limits of detection for residual enzyme activity when using the trifluoroacetyl substrate, enabling more accurate genotype‑phenotype correlation studies and high‑throughput screening of pharmacological chaperones or gene therapy vectors. The compound's kinetic superiority over N‑formyl‑, N‑chloroacetyl‑, and N‑dichloroacetyl‑aspartic acid (kcat 0.25, 0.62, and 0.77 s⁻¹ respectively) further reinforces its selection for any aspartoacylase‑focused biochemical investigation [1][2].

Chiral Purity Determination by ¹⁹F NMR Without Additional Derivatization

As demonstrated by the quinine‑mediated ¹⁹F NMR enantiodiscrimination capability unique to N‑trifluoroacetyl amino acids [see Section 3, Evidence 2], N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid is ideally suited for direct enantiomeric excess (ee) determination by ¹⁹F NMR spectroscopy. Unlike N‑acetyl‑, N‑formyl‑, or N‑chloroacetyl‑aspartic acid derivatives, which lack fluorine and therefore require separate chiral derivatization or chiral HPLC analysis, the trifluoroacetyl analog provides a built‑in ¹⁹F NMR reporter group. This application is particularly valuable in quality control laboratories where rapid, non‑destructive ee verification is needed for batches of chiral aspartic acid derivatives, potentially reducing analytical cycle time from hours to minutes per sample [3].

Convergent Peptide Synthesis Requiring Orthogonal N‑Terminal Protection

The orthogonal deprotection profile of the trifluoroacetyl group—removable under mild basic conditions (0.1–0.2 N NaOH or 1 M piperidine) while leaving Boc, Cbz, and Fmoc groups intact [see Section 3, Evidence 4]—makes N‑(2,2,2‑trifluoroacetyl)‑L‑aspartic acid a strategic building block for convergent peptide synthesis. This compound is specifically recommended for synthetic routes in which an aspartic acid residue must be temporarily masked at the N‑terminus and later unveiled without disturbing other orthogonal protecting groups. However, practitioners must adhere to low‑temperature Vilsmeier activation protocols (≤ ‑10 °C) to avoid the racemization and aspartimide formation documented by Weygand and Fritz [see Section 3, Evidence 3], particularly when the aspartic acid β‑carboxyl group is esterified [4][5].

Pharmaceutical Intermediate in Dopamine β‑Hydroxylase Inhibitor Synthesis

N‑(2,2,2‑Trifluoroacetyl)‑L‑aspartic acid serves as the direct precursor to N‑trifluoroacetyl‑L‑aspartic anhydride (CAS 777‑33‑3), which is a key intermediate in the synthesis of Nepicastat (SYN117, RS‑25560‑197)—a potent and selective dopamine β‑hydroxylase (DBH) inhibitor that has undergone clinical investigation for hypertension, heart failure, and cocaine dependence [6]. The synthetic route involves reaction of L‑aspartic acid with trifluoroacetic acid and trifluoroacetic anhydride to generate the N‑TFAc‑aspartic anhydride, followed by Friedel‑Crafts acylation with 1,3‑difluorobenzene. The N‑TFAc group serves the dual function of amine protection during the acylation step and activation of the aspartic acid toward anhydride formation. This established pharmaceutical application provides a validated procurement rationale for laboratories engaged in DBH inhibitor research or in the synthesis of N‑trifluoroacetyl‑L‑aspartic acid α‑amides and α‑anilides as sweetener candidates [6].

Quote Request

Request a Quote for N-(2,2,2-Trifluoroacetyl)-L-aspartic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.